2-Chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide
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Overview
Description
2-Chloro-N-(3-ethoxy-5-oxaspiro[34]octan-1-yl)acetamide is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide typically involves the reaction of 3-ethoxy-5-oxaspiro[3.4]octan-1-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation: The ethoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Nucleophilic substitution: Products include substituted amides or thioamides.
Hydrolysis: Products include carboxylic acids and amines.
Oxidation: Products include aldehydes or carboxylic acids.
Scientific Research Applications
2-Chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique spirocyclic structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it can modulate receptor activity by acting as an agonist or antagonist, depending on its structural features and the nature of the receptor.
Comparison with Similar Compounds
Similar Compounds
N-(5-Oxaspiro[3.4]oct-7-yl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide: This compound shares a similar spirocyclic structure but differs in its functional groups and overall molecular framework.
3-Ethoxy-5-oxaspiro[3.4]octan-1-amine: A precursor in the synthesis of 2-Chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide, it has a simpler structure and different reactivity.
Uniqueness
This compound is unique due to its combination of a spirocyclic core with a chloroacetamide functional group. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO3/c1-2-15-9-6-8(13-10(14)7-12)11(9)4-3-5-16-11/h8-9H,2-7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZVBFZHLNMYBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCCO2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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